3-[(Diethylamino)carbonyl]benzenesulfonyl chloride
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Overview
Description
. This compound is a member of the quinoline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloroaniline and 6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like ethanol or methanol, and catalysts such as palladium on carbon (Pd/C) or other suitable catalysts.
Industrial Production Methods
In an industrial setting, the production of 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline may involve large-scale synthesis using continuous flow reactors or batch reactors. The reaction conditions are optimized to ensure high yield and purity, and the process is scaled up to meet commercial demands.
Chemical Reactions Analysis
Types of Reactions
4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups, using reagents such as halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like NaBH4 and LiAlH4 are frequently used.
Substitution: Halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide) are commonly employed
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups attached, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, including drug development and design.
Industry: The compound is used in the development of materials with specific properties, such as polymers and coatings .
Mechanism of Action
The mechanism of action of 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to cellular receptors, modulating their activity and affecting cellular signaling.
Altering Gene Expression: It can influence gene expression by interacting with transcription factors or other regulatory proteins .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline include:
Quinoline: A basic structure similar to the compound , with various derivatives having different functional groups.
Isoquinoline: A structural isomer of quinoline with similar chemical properties.
Chloroquine: A well-known antimalarial drug with a quinoline core structure .
Uniqueness
The uniqueness of 4-chloro-6-methoxy-1-methylsulfonyl-1,2,3,4-tetrahydroquinoline lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the chloro, methoxy, and methylsulfonyl groups makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C11H14ClNO3S |
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Molecular Weight |
275.75 g/mol |
IUPAC Name |
3-(diethylcarbamoyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C11H14ClNO3S/c1-3-13(4-2)11(14)9-6-5-7-10(8-9)17(12,15)16/h5-8H,3-4H2,1-2H3 |
InChI Key |
OHXZQFGZNSBRGH-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=CC(=CC=C1)S(=O)(=O)Cl |
Origin of Product |
United States |
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